Sec61-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

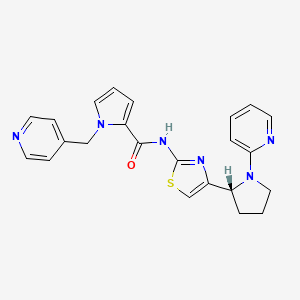

1-(pyridin-4-ylmethyl)-N-[4-[(2R)-1-pyridin-2-ylpyrrolidin-2-yl]-1,3-thiazol-2-yl]pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6OS/c30-22(20-6-3-13-28(20)15-17-8-11-24-12-9-17)27-23-26-18(16-31-23)19-5-4-14-29(19)21-7-1-2-10-25-21/h1-3,6-13,16,19H,4-5,14-15H2,(H,26,27,30)/t19-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAOOAICPOGGLLF-LJQANCHMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=N2)C3=CSC(=N3)NC(=O)C4=CC=CN4CC5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C2=CC=CC=N2)C3=CSC(=N3)NC(=O)C4=CC=CN4CC5=CC=NC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function and Mechanism of Sec61-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec61-IN-1, also identified as compound A317, is a potent small molecule inhibitor of the Sec61 translocon.[1] The Sec61 complex is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER).[2] It is fundamental for the translocation of newly synthesized polypeptides, destined for secretion or insertion into the membrane, from the cytosol into the ER lumen. By targeting this essential cellular machinery, this compound presents a promising therapeutic strategy, particularly in oncology, due to the high reliance of cancer cells on protein secretion for their rapid growth and proliferation. This guide provides a comprehensive overview of the function, mechanism of action, and available data for this compound.

Core Function of this compound

The primary function of this compound is the inhibition of protein translocation across the ER membrane.[3] This is achieved by targeting the Sec61α subunit, the central pore-forming component of the Sec61 complex. By obstructing the translocon, this compound effectively halts the entry of nascent polypeptide chains into the secretory pathway. This disruption of protein secretion has significant downstream consequences for cellular function and viability, particularly in cells with a high secretory load, such as cancer cells. Research has specifically highlighted its potential in targeting glioma cells and augmenting the cytotoxic effects of T cells.[1]

Mechanism of Action

This compound is part of a class of thiazole derivatives that act as protein secretion inhibitors.[3] The general mechanism for Sec61 inhibitors involves binding to a common, lipid-exposed pocket on the Sec61α subunit. This binding event stabilizes the translocon in a closed conformation, effectively "locking" the lateral and luminal gates of the channel. The stabilization of this closed state prevents the necessary conformational changes required for the insertion and passage of a signal peptide, thereby blocking the translocation of the entire polypeptide chain. This leads to an accumulation of untranslocated proteins in the cytosol, which can trigger the unfolded protein response (UPR) and induce cellular stress, ultimately leading to apoptosis.

Quantitative Data

The following table summarizes the available quantitative data for this compound.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (Cytotoxicity) | GBM12 (Glioblastoma PDX) | 96.6 ng/mL | [1] |

| GBM38 (Glioblastoma PDX) | 163.8 ng/mL | [1] | |

| GBM6 (Glioblastoma PDX) | No effect | [1] | |

| Pharmacokinetics | Mouse Brain Tissue | 400 ng/g (45 min post 25 mg/kg IV injection) | [1] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. The primary sources of data are patent literature, which typically do not provide step-by-step methodologies. However, based on standard laboratory practices, generalized protocols for the key experiments are outlined below.

Cell Viability (Cytotoxicity) Assay

This assay is used to determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

-

Cell Culture: Glioblastoma patient-derived xenograft (PDX) cell lines (GBM12, GBM38, GBM6) are cultured in appropriate media and conditions.

-

Plating: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: A dilution series of this compound is prepared in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as one based on the reduction of a tetrazolium salt (e.g., MTT or WST-1) or the quantification of ATP (e.g., CellTiter-Glo®).

-

Data Analysis: The absorbance or luminescence is read using a plate reader. The data is normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis of the dose-response curve.

T-cell Mediated Cytotoxicity Assay

This assay evaluates the ability of this compound to enhance the killing of cancer cells by T cells.

-

Cell Preparation: Target cancer cells (e.g., U87 glioma cells) and effector T cells (e.g., activated human T cells) are prepared.

-

Co-culture: Target cells are plated in a 96-well plate. T cells are then added at various effector-to-target (E:T) ratios.

-

Treatment: this compound is added to the co-culture at various concentrations.

-

Incubation: The co-culture is incubated for a period that allows for T-cell mediated killing (e.g., 24-48 hours).

-

Cytotoxicity Measurement: Target cell viability is measured. This can be done using various methods, such as the release of lactate dehydrogenase (LDH) from damaged cells or by using a fluorescent live/dead cell stain and imaging cytometry.

-

Data Analysis: The percentage of specific lysis is calculated by comparing the cell death in the presence of T cells and the compound to the death in the presence of T cells alone and the spontaneous death of target cells.

In Vivo Pharmacokinetic Study

This type of study determines the distribution of this compound in a living organism.

-

Animal Model: A suitable animal model, such as mice, is used.

-

Compound Administration: this compound is administered to the animals, for example, via a single intravenous (IV) injection at a specific dose (e.g., 25 mg/kg).

-

Tissue Collection: At a specific time point post-injection (e.g., 45 minutes), the animals are euthanized, and tissues of interest (e.g., brain) and plasma are collected.

-

Sample Preparation: The tissues are homogenized, and the compound is extracted from the tissue homogenate and plasma using an appropriate solvent.

-

Quantification: The concentration of this compound in the extracts is determined using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The concentration of the compound in the tissue is reported, and the brain-to-plasma ratio can be calculated to assess its ability to cross the blood-brain barrier.

Conclusion

This compound is a potent inhibitor of the Sec61 translocon with demonstrated preclinical activity against glioblastoma cell lines. Its mechanism of action, which involves the blockade of protein secretion, makes it a compelling candidate for further investigation in cancer therapy, particularly for tumors that are highly dependent on the secretory pathway. The available data indicates that this compound can effectively target glioma cells and enhance anti-tumor immune responses. Further research, including more detailed pharmacokinetic and pharmacodynamic studies, will be crucial to fully elucidate its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | Exploring the ER channel protein Sec61: recent advances in pathophysiological significance and novel pharmacological inhibitors [frontiersin.org]

- 3. WO2020176863A1 - Thiazole derivatives as protein secretion inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Synthesis of Sec61-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of Sec61-IN-1, a potent inhibitor of the Sec61 translocon. The information is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, protein secretion, and medicinal chemistry.

Introduction to Sec61 and Its Inhibition

The Sec61 translocon is a highly conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER). It plays a crucial role in the translocation of newly synthesized polypeptides into the ER lumen, a fundamental process for the biogenesis of most secreted and transmembrane proteins. Due to the high demand for protein synthesis and secretion in rapidly proliferating cancer cells, the Sec61 translocon has emerged as a promising therapeutic target.

Inhibition of the Sec61 translocon disrupts protein homeostasis, leading to the accumulation of unfolded proteins in the cytosol and triggering the Unfolded Protein Response (UPR). Prolonged ER stress and UPR activation can ultimately induce apoptosis, making Sec61 inhibitors a potential class of anti-cancer agents. This compound (also known as compound A317) is a novel small molecule inhibitor of Sec61 that has shown significant activity against glioma cells.

Discovery and Rationale

This compound was identified through a discovery program focused on developing novel protein secretion inhibitors. The core chemical scaffold, a thiazole derivative, was likely identified through high-throughput screening for compounds that inhibit the secretion of specific proteins or through the optimization of existing chemical matter. The patent application WO2020176863A1 describes a series of thiazole derivatives, including this compound, as potent inhibitors of protein secretion with potential therapeutic applications in diseases characterized by excessive protein secretion, such as cancer and inflammation. The rationale behind its development is to exploit the dependency of cancer cells on a functional protein secretion machinery for their growth and survival.

Synthesis of this compound

This compound, with the chemical name N-(2-((S)-1-(pyridin-2-yl)pyrrolidin-2-yl)thiazol-4-yl)-[2,4'-bipyridine]-3'-carboxamide, is a complex heterocyclic molecule. While the exact, step-by-step synthesis protocol for this compound is detailed within the patent literature (WO2020176863A1), a general synthetic approach for this class of compounds involves the coupling of key building blocks.

Representative Synthetic Scheme:

The synthesis of this compound likely involves a multi-step sequence. A plausible retrosynthetic analysis suggests the key disconnection at the amide bond, separating the molecule into a thiazole-pyrrolidine amine fragment and a bipyridine carboxylic acid fragment.

-

Synthesis of the Thiazole-Pyrrolidine Amine: This intermediate can be prepared by reacting (S)-1-(pyridin-2-yl)pyrrolidine-2-carbothioamide with a suitable 3-halopyruvaldehyde derivative to form the thiazole ring.

-

Synthesis of the Bipyridine Carboxylic Acid: This fragment can be synthesized using standard cross-coupling methodologies, such as a Suzuki or Stille coupling, between a functionalized pyridine and a pyridine boronic acid or stannane derivative.

-

Amide Coupling: The final step involves the amide coupling of the thiazole-pyrrolidine amine and the bipyridine carboxylic acid using standard peptide coupling reagents such as HATU or HOBt/EDC.

Quantitative Data Summary

The biological activity of this compound has been characterized in several preclinical models. The following tables summarize the key quantitative data.

| Parameter | Cell Line | Value | Reference |

| IC50 for Cytotoxicity | GBM12 (PDX) | 96.6 ng/mL | [1] |

| GBM38 (PDX) | 163.8 ng/mL | [1] | |

| GBM6 (PDX) | No effect | [1] | |

| In Vivo Brain Concentration | Mouse | 400 ng/g (45 min post-injection) | [1] |

| Molecular Weight | - | 430.53 g/mol | [1] |

| Chemical Formula | - | C23H22N6OS | [1] |

| CAS Number | - | 2484865-42-9 | [1] |

Table 1: In Vitro and In Vivo Properties of this compound.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

Cell Viability/Cytotoxicity Assay

This protocol is designed to assess the cytotoxic effects of this compound on glioblastoma cell lines.

-

Cell Culture: GBM12, GBM38, and GBM6 patient-derived xenograft (PDX) cells are cultured in appropriate serum-free medium supplemented with growth factors.

-

Plating: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to the desired concentrations. The cells are treated with the compound or vehicle control (DMSO) for 72 hours.

-

Viability Assessment: Cell viability is measured using a commercial assay such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels as an indicator of metabolically active cells.

-

Data Analysis: The luminescence data is normalized to the vehicle-treated control wells, and the IC50 values are calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) in a suitable software like GraphPad Prism.

In Vivo Efficacy in a Mouse Glioma Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of glioblastoma.

-

Animal Model: Immunocompromised mice (e.g., NSG mice) are used for the study.

-

Tumor Implantation: Human glioblastoma cells (e.g., U87 or patient-derived cells) are stereotactically implanted into the brains of the mice. Tumor growth is monitored by bioluminescence imaging if the cells are engineered to express luciferase.

-

Treatment: Once tumors are established, mice are randomized into treatment and control groups. This compound is formulated in a suitable vehicle and administered to the treatment group via intravenous injection at a dose of 25 mg/kg. The control group receives the vehicle alone. The dosing schedule would be determined by preliminary tolerability studies.

-

Monitoring: Tumor growth is monitored regularly using bioluminescence imaging or MRI. Animal body weight and general health are also monitored throughout the study.

-

Endpoint and Analysis: The study is terminated when the tumors in the control group reach a predetermined size or when the animals show signs of distress. The primary endpoint is typically overall survival or a delay in tumor growth. Brain tissue can be collected at the end of the study to measure the concentration of this compound.

T-cell Mediated Cytotoxicity Assay

This assay is designed to evaluate the ability of this compound to enhance the cytotoxic effects of T-cells against glioma cells.

-

Cell Preparation: U87 glioma cells (target cells) are cultured in standard conditions. Human T-cells (effector cells) are isolated from peripheral blood mononuclear cells (PBMCs) and may be activated and expanded in vitro.

-

Co-culture: U87 cells are seeded in a 96-well plate. The next day, the cells are treated with a sub-lethal concentration of this compound for a defined period. Subsequently, activated T-cells are added to the wells at various effector-to-target (E:T) ratios.

-

Cytotoxicity Measurement: After a co-incubation period (e.g., 24-48 hours), the cytotoxicity is measured. This can be done using a lactate dehydrogenase (LDH) release assay, which measures the release of LDH from damaged cells, or by flow cytometry using viability dyes to distinguish live and dead target cells.

-

Data Analysis: The percentage of specific lysis is calculated by comparing the cell death in the co-cultures to control wells containing only target cells or target cells with T-cells but without the compound.

Mandatory Visualizations

Signaling Pathway of Sec61 Inhibition

The following diagram illustrates the mechanism of action of Sec61 inhibitors and the subsequent induction of the Unfolded Protein Response.

Caption: Mechanism of this compound action leading to UPR-induced apoptosis.

Experimental Workflow for In Vitro Cytotoxicity Assay

The following diagram outlines the workflow for determining the cytotoxic effects of this compound.

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship in T-Cell Cytotoxicity Enhancement

The following diagram illustrates the logical flow of the experiment to test the hypothesis that this compound enhances T-cell mediated killing of glioma cells.

References

Biochemical Properties of the Sec61 Inhibitor Sec61-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon is a protein-conducting channel in the endoplasmic reticulum (ER) membrane, essential for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane.[1][2][3] Its critical role in protein biogenesis makes it an attractive target for therapeutic intervention, particularly in diseases characterized by high rates of protein synthesis and secretion, such as cancer.[2][4] Sec61-IN-1 (also known as compound A317) is a potent inhibitor of the Sec61 complex, demonstrating significant cytotoxic effects in glioma cells.[4] This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.

Physicochemical Properties

This compound is a small molecule with the following properties:

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₂N₆OS | [4] |

| Molecular Weight | 430.53 g/mol | [4] |

| CAS Number | 2484865-42-9 | [4] |

| Appearance | Solid | [4] |

Mechanism of Action

Sec61 inhibitors, including this compound, function by physically obstructing the Sec61 translocon channel.[1][2] This blockade prevents the passage of nascent polypeptides into the ER, leading to their accumulation in the cytosol.[2] This disruption of protein translocation induces ER stress and triggers the Unfolded Protein Response (UPR), a collection of signaling pathways designed to restore ER homeostasis.[5][6] However, prolonged ER stress ultimately leads to apoptosis.[5]

The binding site for many Sec61 inhibitors has been identified as a lipid-exposed pocket formed by the partially open lateral gate and the plug domain of the Sec61α subunit.[3] By binding to this site, inhibitors like this compound are thought to stabilize a closed conformation of the channel, preventing the necessary conformational changes required for protein translocation.[3]

References

- 1. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 2. portlandpress.com [portlandpress.com]

- 3. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Sec61 translocon limits IRE1α signaling during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

Sec61-IN-1: A Potent Inhibitor of the Sec61 Translocon for Advanced Cancer Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon, a highly conserved protein-conducting channel in the endoplasmic reticulum (ER) membrane, plays a pivotal role in the biogenesis of a vast number of secretory and membrane proteins. Its essential function in maintaining cellular proteostasis has made it an attractive target for therapeutic intervention, particularly in oncology, where cancer cells often exhibit a heightened dependency on protein secretion for their growth and survival. Sec61-IN-1 has emerged as a potent and specific small molecule inhibitor of the Sec61 translocon, demonstrating significant potential in preclinical studies, especially in the context of glioma. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its potency, detailed experimental protocols for its characterization, and a visualization of its impact on cellular signaling pathways.

Core Concepts: The Sec61 Translocon and its Inhibition

The Sec61 complex, a heterotrimer composed of α, β, and γ subunits, forms a channel through which newly synthesized polypeptides are translocated into the ER lumen or integrated into the ER membrane. This process is fundamental for the proper folding, modification, and trafficking of approximately one-third of the eukaryotic proteome.

Inhibition of the Sec61 translocon disrupts this critical cellular process, leading to the accumulation of untranslocated precursor proteins in the cytosol. This disruption triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, sustained inhibition and overwhelming ER stress can ultimately lead to apoptosis, a mechanism that can be exploited for cancer therapy.

This compound is a small molecule inhibitor that binds to the Sec61α subunit, the central pore-forming component of the translocon. This binding event allosterically prevents the opening of the translocation channel, thereby blocking the entry of nascent polypeptide chains into the ER.

Quantitative Data Presentation

The potency of this compound has been evaluated in various cancer cell lines, particularly in patient-derived xenograft (PDX) glioma cell lines. The following table summarizes the available quantitative data for this compound and provides a comparison with other known Sec61 inhibitors. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

| Inhibitor | Cell Line | Assay Type | IC50 | Reference |

| This compound | GBM12 (SEC61G-EGFR dual amplification) | Cytotoxicity | 96.6 ng/mL | [1] |

| This compound | GBM38 (SEC61G-EGFR dual amplification) | Cytotoxicity | 163.8 ng/mL | [1] |

| Ipomoeassin F | U87-MG | Cytotoxicity | Not Specified | [2] |

| Sec61-IN-4 | U87-MG | Not Specified | 0.04 nM | [2] |

| Sec61-IN-5 | A549 | Cytotoxicity | 0.27 nM | [2] |

| Mycolactone | Various | Not Specified | Not Specified | [3][4] |

| Apratoxin A | Various | Not Specified | Not Specified | |

| Cotransin | Various | Not Specified | Not Specified | |

| CADA | Human CD4+ T cells | Inhibition of HIV-1 expression | 0.6 µM | [5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and replication of findings related to this compound. The following are representative protocols for key experiments used to characterize this inhibitor.

Cell Viability (Cytotoxicity) Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., U87MG, GBM12)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

96-well clear-bottom cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Viability Measurement: Equilibrate the plate to room temperature for 30 minutes.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Subtract the background luminescence (no-cell control) from all readings. Normalize the data to the vehicle control (set as 100% viability). Plot the normalized viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

In Vitro Protein Translocation Assay

This assay directly measures the ability of this compound to inhibit the translocation of a model protein into ER-derived microsomes.

Materials:

-

Rabbit reticulocyte lysate in vitro translation system

-

mRNA encoding a secretory protein with a signal peptide (e.g., preprolactin)

-

[35S]-Methionine

-

Canine pancreatic rough microsomes (ER vesicles)

-

This compound stock solution (in DMSO)

-

Translation buffer

-

Proteinase K

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

In Vitro Translation/Translocation Reaction:

-

Set up a 25 µL reaction containing:

-

Rabbit reticulocyte lysate

-

mRNA of the model protein

-

[35S]-Methionine

-

Canine pancreatic rough microsomes

-

Varying concentrations of this compound or DMSO (vehicle control)

-

-

Incubate the reaction at 30°C for 60 minutes to allow for translation and translocation.

-

-

Protease Protection:

-

Divide each reaction into two tubes. To one tube, add Proteinase K to a final concentration of 0.5 mg/mL. To the other tube, add buffer as a control.

-

Incubate on ice for 30 minutes. The signal peptide of successfully translocated proteins will be cleaved, and the mature protein will be protected from digestion within the microsomes.

-

-

Sample Preparation for SDS-PAGE:

-

Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).

-

Lyse the microsomes with a detergent-containing buffer.

-

Precipitate the proteins with trichloroacetic acid (TCA).

-

Wash the protein pellets with acetone and resuspend in SDS-PAGE sample buffer.

-

-

Electrophoresis and Visualization:

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

-

Data Analysis:

-

Quantify the band intensities of the full-length precursor and the protease-protected, translocated (and signal-cleaved) protein.

-

Calculate the percentage of translocation for each this compound concentration relative to the vehicle control.

-

Plot the percentage of translocation against the this compound concentration to determine the IC50 for translocation inhibition.

-

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the mechanism of action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Inhibition of Sec61-dependent translocation by mycolactone uncouples the integrated stress response from ER stress, driving cytotoxicity via translational activation of ATF4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-wide screening identified SEC61A1 as an essential factor for mycolactone-dependent apoptosis in human premonocytic THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Sec61-IN-1 in Blocking Protein Translocation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which small molecule inhibitors, exemplified by the conceptual compound Sec61-IN-1, block protein translocation through the Sec61 translocon. The content is designed to furnish researchers, scientists, and drug development professionals with a thorough understanding of the Sec61 channel's function, the common mechanisms of its inhibition, and the experimental approaches to characterize novel inhibitors.

The Sec61 Translocon: A Gateway to the Secretory Pathway

The Sec61 complex is a universally conserved protein-conducting channel located in the membrane of the endoplasmic reticulum (ER) in eukaryotes and the plasma membrane in prokaryotes.[1][2] It serves as the primary gateway for the translocation of newly synthesized secretory and transmembrane proteins into the ER lumen or membrane, respectively.[3][4] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, forms a dynamic, hourglass-shaped pore.[1][5] The largest subunit, Sec61α, constitutes the channel itself, featuring a "plug" domain that occludes the pore when inactive and a "lateral gate" that opens to allow the integration of transmembrane segments into the lipid bilayer.[1][2][6]

Protein translocation can occur co-translationally, where the ribosome-nascent chain complex docks with the Sec61 translocon, or post-translationally for smaller proteins.[2][7] The process is initiated by the recognition of a hydrophobic signal sequence on the nascent polypeptide, which triggers the opening of the Sec61 channel.[2]

Mechanism of Action: How this compound Blocks Protein Translocation

While specific data for "this compound" is not available in the public domain, extensive research on other small molecule inhibitors of Sec61 has revealed a common mechanism of action that a novel inhibitor like this compound would likely share.

These inhibitors function by binding to a common pocket on the Sec61α subunit.[8][9][10] This binding site is strategically located at the interface of the lateral gate and the plug domain, a region critical for the conformational changes required for channel opening.[8][9][10] By occupying this pocket, inhibitors like this compound are thought to stabilize the translocon in a closed or translocation-incompetent state.[8][10][11] This "cementing" of the key gating elements—the lateral gate, the plug, and the pore ring—prevents the necessary conformational changes for a signal sequence to engage and open the channel.[9] Consequently, the translocation of nascent polypeptides across the ER membrane is effectively blocked, leading to their accumulation in the cytosol.[3] This disruption of protein homeostasis can trigger cellular stress responses, such as the unfolded protein response (UPR), and can be cytotoxic, particularly in cells with high secretory activity like cancer cells.[3]

dot

Caption: Inhibition of Sec61-mediated protein translocation by this compound.

Quantitative Data for Sec61 Inhibitors

The efficacy of Sec61 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for several well-characterized Sec61 inhibitors, providing a benchmark for the evaluation of new compounds like this compound.

| Inhibitor | Assay Type | Target/Cell Line | IC50 | Reference |

| Ipomoeassin F | In vitro translocation | Sec61-dependent protein secretion | ~50 nM | [5] |

| CK147 | Cell-based | huCD4 downregulation in HEK 293T cells | 0.04 µM | [5] |

| CADA | Cell-based | Human CD4 expression | 0.6 µM | [8] |

| Mycolactone | Cell-based | Broad-spectrum protein translocation | Nanomolar concentrations | [5] |

| Cotransin | Yeast growth assay | Yeast Sec61α | Micromolar range | [8][10] |

Experimental Protocols for Characterizing this compound

A thorough characterization of a novel Sec61 inhibitor like this compound requires a combination of in vitro and cell-based assays.

In Vitro Translation and Translocation Assay

This cell-free assay directly measures the ability of a compound to inhibit the translocation of a specific protein into ER-derived microsomes.

Methodology:

-

Prepare Translation Reaction: Combine rabbit reticulocyte lysate, an in vitro transcribed mRNA encoding a secretory protein (e.g., preprolactin), and 35S-methionine for radiolabeling.

-

Add Microsomes and Inhibitor: Introduce canine pancreatic rough ER microsomes and varying concentrations of this compound to the translation reaction.

-

Incubate: Allow translation and translocation to proceed at 30°C for 1 hour.

-

Protease Protection: Treat the samples with proteinase K. Translocated proteins within the microsomes will be protected from digestion, while untranslocated proteins will be degraded.

-

Analyze by SDS-PAGE and Autoradiography: Separate the proteins by SDS-PAGE and visualize the radiolabeled, protected protein bands by autoradiography. The intensity of the protected band corresponds to the extent of translocation.

-

Quantify Inhibition: Densitometry is used to quantify the bands, and the results are plotted to determine the IC50 of this compound.

dot

Caption: Workflow for an in vitro protein translocation assay.

Cell-Based Sec61 Inhibition Assay

Cell-based assays assess the effect of the inhibitor in a more physiologically relevant context.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HEK293T, HeLa) in a multi-well format.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 24 hours).

-

Assess Cell Viability: Use a cell viability reagent (e.g., CellTiter-Glo®, MTT) to measure the cytotoxic effect of the inhibitor.

-

Measure Inhibition of a Specific Reporter:

-

Transfect cells with a plasmid expressing a secreted reporter protein (e.g., secreted luciferase or alkaline phosphatase).

-

After treatment with this compound, collect the cell culture medium.

-

Assay the medium for the activity of the secreted reporter. A decrease in reporter activity indicates inhibition of translocation.

-

-

Data Analysis: Plot cell viability and reporter secretion as a function of inhibitor concentration to determine the IC50 and therapeutic window.

Logical Relationships in Sec61 Inhibition

The inhibition of the Sec61 translocon by a small molecule like this compound initiates a cascade of cellular events. Understanding these relationships is crucial for drug development.

dot

Caption: Logical cascade of events following Sec61 inhibition.

Conclusion

This compound and other small molecule inhibitors of the Sec61 translocon represent a promising class of therapeutic agents, particularly in oncology and virology, due to their ability to disrupt the production of essential secretory and membrane proteins. A thorough understanding of their mechanism of action, coupled with robust experimental characterization, is paramount for their successful development. This guide provides the foundational knowledge and methodological framework for researchers to investigate and advance novel Sec61 inhibitors.

References

- 1. Sec61 - Wikipedia [en.wikipedia.org]

- 2. Translocation of proteins through the Sec61 and SecYEG channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. Toward Understanding the Mechanism of Client‐Selective Small Molecule Inhibitors of the Sec61 Translocon - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Characterization of the interaction between the Sec61 translocon complex and ppαF using optical tweezers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.biologists.com [journals.biologists.com]

- 8. A common mechanism of Sec61 translocon inhibition by small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. conferences-on-demand.faseb.org [conferences-on-demand.faseb.org]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

Investigating the Cellular Effects of Sec61-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sec61 translocon is a critical multiprotein complex embedded in the membrane of the endoplasmic reticulum (ER), serving as the primary gateway for the translocation of nascent polypeptides into the ER lumen. Its essential role in protein secretion and membrane protein integration has made it a compelling target for therapeutic intervention, particularly in oncology and virology. Sec61-IN-1, a potent small molecule inhibitor of the Sec61 translocon, has emerged as a valuable tool for studying the intricate cellular processes governed by this complex and as a potential therapeutic agent. This technical guide provides an in-depth overview of the cellular effects of this compound, including its mechanism of action, quantitative data on its biological activity, and detailed experimental protocols for its investigation.

Introduction to Sec61 and its Inhibition

The Sec61 complex forms a protein-conducting channel that facilitates the passage of newly synthesized proteins destined for secretion, insertion into membranes, or residence within the lumen of the ER. This process is fundamental for cellular function, and its disruption can lead to profound cellular consequences. Sec61 inhibitors, such as this compound, function by physically obstructing the translocon channel. This blockade prevents the entry of nascent polypeptides into the ER, causing their accumulation in the cytosol and triggering a cellular stress response known as the Unfolded Protein Response (UPR). The UPR is a sophisticated signaling network that aims to restore ER homeostasis but can also induce apoptosis if the stress is severe or prolonged. The heightened reliance of cancer cells on protein synthesis and secretion makes them particularly vulnerable to Sec61 inhibition, highlighting the therapeutic potential of compounds like this compound.

Mechanism of Action of this compound

This compound, also identified as compound A317, is a potent inhibitor of the Sec61 translocon.[1][2][3][4] Like other structurally distinct Sec61 inhibitors, it is understood to bind to a common lipid-exposed pocket on the Sec61α subunit, the central pore-forming component of the complex. This binding event stabilizes the translocon in a closed conformation, effectively preventing the "plug" domain from being displaced and thereby blocking the translocation of proteins.

The primary consequence of this action is the induction of the Unfolded Protein Response (UPR). The UPR is mediated by three main ER-resident sensor proteins: PERK, IRE1α, and ATF6. Upon sensing an accumulation of unfolded proteins, these sensors initiate signaling cascades that lead to:

-

Translational attenuation: to reduce the protein load on the ER.

-

Upregulation of ER chaperones: to assist in protein folding.

-

ER-associated degradation (ERAD): to clear misfolded proteins.

-

Apoptosis: if ER homeostasis cannot be restored.

The inhibition of Sec61 by this compound is a potent trigger for the UPR, and the subsequent cellular fate—adaptation or apoptosis—is a key area of investigation.

Quantitative Data on the Cellular Effects of this compound

The biological activity of this compound has been quantified in various cancer cell lines, demonstrating its cytotoxic potential.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| GBM12 (Glioma PDX) | Cytotoxicity Assay | IC50 | 96.6 ng/mL | [1] |

| GBM38 (Glioma PDX) | Cytotoxicity Assay | IC50 | 163.8 ng/mL | [1] |

| GBM6 (Glioma PDX) | Cytotoxicity Assay | IC50 | No effect | [1] |

| NCI-H929 (Myeloma) | Cell Viability Assay | EC50 | 2543 nM (48h treatment) | [4] |

In Vivo Data:

| Animal Model | Dosage and Administration | Observation | Reference |

| Mouse | 25 mg/kg; single intravenous injection | 400 ng/g in brain tissue 45 min post-injection | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the cellular effects of this compound.

Cell Viability Assay (using CellTiter-Glo®)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound.

Materials:

-

This compound (and appropriate solvent, e.g., DMSO)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Opaque-walled 96-well or 384-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in a final volume of 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of complete culture medium.

-

Include wells with medium only for background luminescence measurement.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete culture medium.

-

Add the desired concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

-

Assay Execution:

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence from all readings.

-

Normalize the data to the vehicle control (100% viability).

-

Plot the normalized data against the log of the this compound concentration and fit a dose-response curve to determine the IC50/EC50 value.

-

In Vitro Protein Translocation Assay

This assay directly measures the ability of this compound to inhibit the translocation of a model protein into microsomes.

Materials:

-

Plasmid DNA encoding a model secretory protein (e.g., preprolactin) under a T7 promoter.

-

In vitro transcription/translation system (e.g., rabbit reticulocyte lysate-based).

-

[35S]-Methionine.

-

Canine pancreatic rough microsomes (RMs).

-

This compound.

-

Proteinase K.

-

SDS-PAGE reagents and equipment.

-

Phosphorimager or autoradiography film.

Procedure:

-

In Vitro Transcription and Translation:

-

Set up a coupled in vitro transcription/translation reaction containing the plasmid DNA, the transcription/translation mix, and [35S]-Methionine.

-

In parallel, prepare reactions containing the desired concentrations of this compound or a vehicle control.

-

Add canine pancreatic rough microsomes to the reactions to allow for co-translational translocation.

-

Incubate the reactions at 30°C for 60-90 minutes.

-

-

Protease Protection Assay:

-

Following incubation, divide each reaction into two aliquots.

-

To one aliquot, add Proteinase K to a final concentration of 0.5 mg/mL and incubate on ice for 30 minutes. This will digest any protein that has not been translocated into the protective environment of the microsomes.

-

To the other aliquot, add an equal volume of buffer without Proteinase K (no protease control).

-

Stop the protease digestion by adding a protease inhibitor (e.g., PMSF).

-

-

Analysis:

-

Analyze all samples by SDS-PAGE.

-

Dry the gel and expose it to a phosphorimager screen or autoradiography film.

-

The translocated protein will be protected from Proteinase K digestion and will appear as a band, while the non-translocated protein will be degraded. The intensity of the protected band is proportional to the extent of translocation.

-

Immunoblotting for ER Stress Markers

This protocol is used to detect the upregulation of key UPR proteins in response to this compound treatment.

Materials:

-

Cell line of interest.

-

This compound.

-

Complete cell culture medium.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE and Western blotting equipment.

-

Primary antibodies against p-PERK, PERK, p-IRE1α, IRE1α, ATF6, CHOP, and a loading control (e.g., β-actin or GAPDH).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells and treat with various concentrations of this compound for a defined period (e.g., 6, 12, or 24 hours). Include a positive control for UPR induction (e.g., tunicamycin or thapsigargin).

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Immunoblotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the intensity of the protein of interest to the loading control.

-

Calculate the fold change in protein expression relative to the untreated control.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound inducing the Unfolded Protein Response.

Experimental Workflow for Cell Viability Assay

Caption: Workflow for determining cell viability after this compound treatment.

Logical Relationship of Sec61 Inhibition and Cellular Outcomes

Caption: Cellular fate decisions following Sec61 inhibition by this compound.

Conclusion

This compound is a powerful research tool for elucidating the complex roles of the Sec61 translocon in cellular physiology and pathology. Its ability to potently inhibit protein translocation and induce the Unfolded Protein Response provides a valuable mechanism for probing cellular stress pathways and for exploring novel therapeutic strategies, particularly in the context of diseases characterized by high rates of protein synthesis and secretion, such as cancer. The experimental protocols and data presented in this guide offer a comprehensive framework for researchers to investigate the multifaceted cellular effects of this promising inhibitor.

References

- 1. Proteomics Reveals Scope of Mycolactone-mediated Sec61 Blockade and Distinctive Stress Signature - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. elifesciences.org [elifesciences.org]

- 4. The Sec61 translocon limits IRE1α signaling during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Sec61-IN-1 in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sec61 translocon, a highly conserved protein-conducting channel in the endoplasmic reticulum (ER), has emerged as a compelling therapeutic target in oncology. Cancer cells, with their high demand for protein synthesis and secretion, are particularly vulnerable to disruptions in ER homeostasis. Sec61-IN-1, a potent small molecule inhibitor of the Sec61 translocon, has demonstrated significant preclinical anti-tumor activity, particularly in aggressive malignancies such as glioblastoma. This technical guide provides an in-depth overview of the mechanism of action of this compound, summarizes key preclinical data, and offers detailed experimental protocols for its investigation.

Introduction: The Sec61 Translocon as a Therapeutic Target

The Sec61 complex is the central component of the protein translocation machinery in the ER membrane, responsible for the import of the vast majority of secreted and transmembrane proteins into the secretory pathway.[1] This heterotrimeric complex, composed of Sec61α, Sec61β, and Sec61γ subunits, forms a channel through which nascent polypeptide chains pass from the ribosome into the ER lumen.[2]

Cancer cells exhibit a heightened reliance on the Sec61 translocon to support their rapid growth, proliferation, and communication with the tumor microenvironment.[3] Many oncoproteins, growth factors, and cytokines that drive tumor progression are dependent on the Sec61 pathway for their biogenesis.[4] Consequently, inhibition of the Sec61 translocon represents a promising strategy to selectively target cancer cells by disrupting the production of these critical factors.[5] Sec61 inhibitors can induce ER stress and the unfolded protein response (UPR), leading to apoptosis in cancer cells.[6]

Mechanism of Action of this compound

This compound is a potent inhibitor of the Sec61 translocon. Its primary mechanism of action involves the physical obstruction of the protein-conducting channel, thereby preventing the entry of nascent polypeptides into the ER.[1] This blockade leads to the accumulation of untranslocated proteins in the cytoplasm, triggering a cascade of cellular stress responses.

The inhibition of protein translocation by this compound initiates the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. However, in cancer cells under persistent stress from Sec61 inhibition, the UPR can switch from a pro-survival to a pro-apoptotic response, ultimately leading to cell death.

Caption: Mechanism of this compound Action in Cancer Cells.

Preclinical Data for Sec61 Inhibitors

While comprehensive quantitative data for this compound is emerging, preclinical studies have demonstrated its potent anti-cancer activity, particularly in glioma. The following tables summarize available data for this compound and other potent Sec61 inhibitors to illustrate the therapeutic potential of this drug class.

Table 1: In Vitro Cytotoxicity of this compound in Patient-Derived Glioblastoma (PDX) Cell Lines

| Cell Line | Genetic Profile | IC50 (ng/mL) |

| GBM12 | SEC61G-EGFR dual amplification | 96.6[1] |

| GBM38 | SEC61G-EGFR dual amplification | 163.8[1] |

| GBM6 | EGFR amplification (non-SEC61G) | No effect[1] |

Table 2: In Vitro Anti-Tumor Activity of KZR-834 (a structural analog of KZR-261)

| Tumor Type | Number of Cell Lines | Median IC50 (µM) |

| Various | >400 | 0.15 - 0.39 |

Table 3: In Vivo Brain Tissue Concentration of this compound

| Animal Model | Dose | Time Post-Injection | Brain Tissue Concentration |

| Mouse | 25 mg/kg (IV, single dose) | 45 min | 400 ng/g[1] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the therapeutic potential of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).

-

Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Caption: Workflow for Assessing Cell Viability with MTT Assay.

Western Blot Analysis of ER Stress Markers

This protocol is for detecting the induction of ER stress in response to this compound treatment.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, ATF4, and phosphorylated PERK and eIF2α)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Glioblastoma Xenograft Model

This protocol describes the establishment of an orthotopic glioblastoma model in mice to evaluate the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

Glioblastoma cell line (e.g., U87MG or a patient-derived line)

-

Stereotactic apparatus

-

Hamilton syringe

-

Anesthetics

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement (if subcutaneous model) or bioluminescence imaging system (for orthotopic model with luciferase-expressing cells)

Procedure:

-

Culture and harvest the glioblastoma cells.

-

Anesthetize the mice according to approved animal protocols.

-

For orthotopic models, secure the mouse in a stereotactic frame and inject 1x10^5 to 5x10^5 cells in a small volume (e.g., 2-5 µL) into the desired brain region (e.g., striatum).

-

Allow the tumors to establish for a set period (e.g., 7-10 days).

-

Randomize the mice into treatment and control groups.

-

Administer this compound and vehicle control according to the desired dosing schedule and route (e.g., intravenous, intraperitoneal, or oral).

-

Monitor tumor growth using bioluminescence imaging or by measuring tumor volume for subcutaneous models.

-

Monitor the health and body weight of the mice throughout the study.

-

At the end of the study, euthanize the mice and collect tissues for further analysis (e.g., histology, immunohistochemistry).

Conclusion and Future Directions

This compound and other inhibitors of the Sec61 translocon represent a novel and promising class of anti-cancer agents. Their unique mechanism of action, which targets a fundamental process in protein biogenesis, offers the potential to overcome resistance to conventional therapies. The preclinical data, particularly in glioblastoma, are encouraging and warrant further investigation.

Future studies should focus on a broader characterization of the in vitro and in vivo activity of this compound across a wider range of cancer types. Investigating potential biomarkers of sensitivity and resistance will be crucial for patient stratification in future clinical trials. Combination studies with other targeted therapies or immunotherapies may also unlock synergistic anti-tumor effects. The development of orally bioavailable and well-tolerated Sec61 inhibitors will be key to translating this promising therapeutic strategy into clinical practice.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibitors of the Sec61 Complex and Novel High Throughput Screening Strategies to Target the Protein Translocation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. Preclinical characterization of novel multi-client inhibitors of Sec61 with broad antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What are Sec61 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Sec61 blockade therapy overrides resistance to proteasome inhibitors and immunomodulatory drugs in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Sec61 Inhibition on T Cell Cytotoxic Effects: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Sec61 translocon inhibition on the cytotoxic functions of T cells. The Sec61 complex is a critical channel in the endoplasmic reticulum (ER) responsible for the translocation of newly synthesized secretory and transmembrane proteins. Pharmacological inhibition of this channel presents a promising, yet complex, avenue for therapeutic intervention in various diseases, including cancer and autoimmune disorders. This document, intended for researchers, scientists, and drug development professionals, details the molecular mechanisms, experimental evidence, and methodologies for studying the influence of Sec61 inhibitors on T cell-mediated cytotoxicity. For the purpose of this guide, "Sec61-IN-1" will be used as a representative term for a potent and specific inhibitor of the Sec61 translocon, with experimental data drawn from studies on well-characterized inhibitors such as mycolactone and the KZR series of compounds, as a specific agent named "this compound" is not prominently described in the current scientific literature.

Introduction to Sec61 and its Role in T Cell Function

The Sec61 complex is a heterotrimeric protein channel embedded in the ER membrane, serving as the primary gateway for proteins entering the secretory pathway. In T lymphocytes, this pathway is essential for the proper expression and secretion of a vast array of proteins critical for their function, including cytokine receptors, adhesion molecules, and the cytotoxic effectors themselves.

Cytotoxic T lymphocytes (CTLs) are a cornerstone of the adaptive immune response, tasked with the elimination of virally infected and malignant cells. Their cytotoxic function is primarily mediated through two pathways:

-

Granule Exocytosis Pathway: This involves the polarized release of cytotoxic granules containing perforin and granzymes at the immunological synapse. Perforin forms pores in the target cell membrane, facilitating the entry of granzymes, which are serine proteases that trigger apoptosis.

-

Death Receptor Pathway: This pathway is mediated by the interaction of Fas ligand (FasL), a transmembrane protein expressed on activated CTLs, with its receptor, Fas (CD95), on the surface of target cells, leading to the activation of the caspase cascade and subsequent apoptosis.

Given the reliance of these cytotoxic components on the secretory pathway for their synthesis, trafficking, and in some cases, surface expression, the Sec61 translocon represents a key regulatory node in T cell effector function.

The Effect of this compound on T Cell Cytotoxicity

Inhibition of the Sec61 translocon by this compound has profound and multifaceted effects on the cytotoxic capabilities of T cells. These effects are primarily driven by the disruption of the synthesis and trafficking of proteins essential for T cell activation, target cell recognition, and the execution of killing mechanisms.

Impairment of T Cell Activation and Cytokine Production

Upon antigen recognition, T cells undergo a complex activation program that involves the upregulation of various cell surface receptors and the secretion of cytokines, such as Interleukin-2 (IL-2), which promotes T cell proliferation and differentiation into effector cells. Studies on Sec61 inhibitors, like mycolactone, have demonstrated a potent post-transcriptional blockade of cytokine production in T cells.[1][2] This inhibition is a direct consequence of preventing the entry of newly synthesized cytokine precursors into the ER, leading to their cytosolic degradation.

Table 1: Effect of Mycolactone on Cytokine Production by T Cells

| Cytokine | Cell Type | Stimulation | IC50 of Mycolactone | Reference |

| IL-2 | Human PBL | anti-CD3/CD28 | ~10 ng/mL | [2] |

| IFN-γ | Jurkat T cells | PMA/Ionomycin | Not specified | Not specified |

Note: This table is illustrative and based on available data. Quantitative data for a broad range of cytokines and specific Sec61 inhibitors may vary.

This suppression of cytokine production can indirectly impair the overall cytotoxic response by limiting the clonal expansion and survival of effector T cells.

Direct Inhibition of Cytotoxic Effector Pathways

The core of T cell cytotoxicity lies in its ability to directly kill target cells. This compound can interfere with this process at multiple levels.

The primary cytotoxic mechanism of CTLs involves the release of perforin and granzymes. Both of these proteins are synthesized as precursors that must enter the ER for proper folding, modification, and packaging into lytic granules. While direct studies quantifying the impact of Sec61 inhibitors on perforin and granzyme secretion are limited, the fundamental reliance of these proteins on the Sec61 translocon suggests a strong inhibitory effect. Inhibition of their translocation into the ER would lead to a depletion of the cytotoxic granule content, thereby severely compromising the CTL's ability to induce target cell lysis.

Furthermore, the process of degranulation itself, which involves the fusion of the granule membrane with the plasma membrane, is a highly regulated process that may also be affected by the inhibition of key regulatory proteins.

The Fas/FasL-mediated killing pathway is another crucial mechanism for CTLs. FasL is a type II transmembrane protein that requires translocation into the ER for its proper orientation and trafficking to the cell surface. Inhibition of Sec61 would be expected to block the synthesis of new FasL molecules, thereby reducing its surface expression on activated CTLs and diminishing their capacity to induce apoptosis in Fas-expressing target cells.

Alteration of T Cell Adhesion and Homing

Effective T cell cytotoxicity requires stable adhesion to the target cell, forming an immunological synapse. This interaction is mediated by a variety of adhesion molecules, many of which are transmembrane proteins that are clients of the Sec61 translocon. Mycolactone has been shown to downregulate the expression of homing receptors like L-selectin (CD62L) on T cells, which could impair their ability to migrate to sites of inflammation and interact with target cells.[3]

Experimental Protocols for Assessing the Effect of this compound on T Cell Cytotoxicity

To rigorously evaluate the impact of this compound on T cell cytotoxic effects, a combination of in vitro assays is recommended.

Flow Cytometry-Based Cytotoxicity Assay

This method provides a quantitative measure of target cell killing by effector T cells.

Principle: Target cells are labeled with a fluorescent dye (e.g., CFSE or Calcein-AM). Effector T cells are co-cultured with the labeled target cells at various effector-to-target (E:T) ratios in the presence or absence of this compound. After a defined incubation period, a viability dye (e.g., Propidium Iodide or 7-AAD) is added, and the percentage of dead target cells is determined by flow cytometry.

Detailed Protocol:

-

Target Cell Preparation:

-

Culture target cells (e.g., a tumor cell line) to a healthy, sub-confluent state.

-

Label target cells with 5 µM CFSE in serum-free media for 10 minutes at 37°C.

-

Wash the cells twice with complete media to remove excess dye.

-

Resuspend the labeled target cells at a concentration of 1 x 10^5 cells/mL.

-

-

Effector T Cell Preparation:

-

Activate and expand antigen-specific CD8+ T cells in vitro.

-

On the day of the assay, harvest the effector T cells and determine their viability and concentration.

-

Resuspend the effector T cells at various concentrations to achieve the desired E:T ratios.

-

-

Co-culture:

-

Plate 1 x 10^4 labeled target cells per well in a 96-well U-bottom plate.

-

Add the effector T cells at different E:T ratios (e.g., 10:1, 5:1, 1:1).

-

Add this compound at various concentrations to the appropriate wells. Include a vehicle control.

-

Incubate the co-culture for 4-6 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

Add a viability dye (e.g., 7-AAD) to each well.

-

Acquire events on a flow cytometer.

-

Gate on the CFSE-positive target cell population and determine the percentage of 7-AAD-positive (dead) cells.

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (% Dead Target Cells in Test - % Dead Target Cells in Spontaneous Release) / (100 - % Dead Target Cells in Spontaneous Release)

-

Degranulation Assay (CD107a Mobilization)

This assay measures the degranulation of cytotoxic granules, a key step in the granule exocytosis pathway.

Principle: During degranulation, the lysosomal-associated membrane protein 1 (LAMP-1 or CD107a), which is present on the inner leaflet of the cytotoxic granule membrane, is transiently exposed on the surface of the CTL. This can be detected by flow cytometry using a fluorescently labeled anti-CD107a antibody.[4][5]

Detailed Protocol:

-

Co-culture Setup:

-

Set up the co-culture of effector T cells and target cells as described in the cytotoxicity assay protocol.

-

In addition to this compound, add a fluorochrome-conjugated anti-CD107a antibody to each well at the beginning of the co-culture.

-

Add a protein transport inhibitor (e.g., Monensin) for the last few hours of the incubation to prevent the internalization of the anti-CD107a antibody.

-

-

Staining and Data Acquisition:

-

After the incubation period, stain the cells with antibodies against T cell surface markers (e.g., CD3, CD8).

-

Acquire events on a flow cytometer.

-

-

Data Analysis:

-

Gate on the CD8+ T cell population and determine the percentage of cells that are positive for CD107a. A decrease in the percentage of CD107a-positive cells in the presence of this compound would indicate an inhibition of degranulation.

-

Signaling Pathways and Molecular Mechanisms

The inhibitory effects of this compound on T cell cytotoxicity are rooted in its ability to disrupt key signaling and cellular processes.

The Unfolded Protein Response (UPR) and ER Stress

By blocking protein translocation into the ER, this compound leads to an accumulation of misfolded proteins in the cytoplasm and a depletion of properly folded proteins in the ER. This imbalance triggers the Unfolded Protein Response (UPR), a cellular stress response aimed at restoring ER homeostasis. However, prolonged or severe ER stress, as induced by potent Sec61 inhibitors, can lead to the activation of apoptotic pathways.

Caption: this compound-induced ER stress and its impact on T cell function.

Experimental Workflow for Investigating this compound Effects

A comprehensive investigation into the effects of this compound on T cell cytotoxicity should follow a structured experimental workflow.

Caption: A streamlined workflow for studying this compound's effect on CTLs.

Conclusion

Inhibition of the Sec61 translocon by agents such as this compound presents a powerful tool for modulating T cell function. The primary effect on T cell cytotoxicity is expected to be profoundly inhibitory, stemming from the blockade of the synthesis and trafficking of essential cytotoxic effector molecules, cytokine receptors, and adhesion proteins. This leads to a multifaceted suppression of T cell activation, proliferation, target cell recognition, and killing. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers and drug development professionals to further investigate the intricate relationship between Sec61-dependent protein translocation and the cytotoxic effector functions of T lymphocytes. Further research focusing on direct quantitative measurements of target cell lysis and the fate of key cytotoxic proteins in the presence of specific Sec61 inhibitors is crucial for a complete understanding of their therapeutic potential and limitations.

References

- 1. Tumor Infiltrating T Cell Cytotoxicity Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances: role of mycolactone in the pathogenesis and monitoring of Mycobacterium ulcerans infection/Buruli ulcer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CD107a Degranulation Assay to Evaluate Immune Cell Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Degranulation and cytokine production (functional assay) [protocols.io]

Understanding the Structure-Activity Relationship of Sec61-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sec61 translocon is a critical protein complex embedded in the membrane of the endoplasmic reticulum (ER). It serves as the primary channel for the translocation of newly synthesized polypeptides into the ER lumen or their integration into the ER membrane. Given its central role in protein biogenesis, the Sec61 complex has emerged as a promising therapeutic target for a range of diseases, including cancer, viral infections, and immune disorders.[1] Inhibition of Sec61 can disrupt the production of proteins essential for disease progression, such as growth factors, cytokines, and viral proteins.[1]

Sec61-IN-1, also known as compound A317, is a potent, small-molecule inhibitor of the Sec61 translocon.[2][3] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailed experimental protocols for its characterization, and a visualization of its proposed mechanism of action.

Chemical Structure and Properties

This compound is a thiazole derivative with the following properties:

-

Molecular Formula: C₂₃H₂₂N₆OS[2]

-

Molecular Weight: 430.53 g/mol [2]

-

CAS Number: 2484865-42-9[2]

-

SMILES: O=C(C1=CC=CN1CC2=CC=NC=C2)NC3=NC([C@@H]4N(C5=NC=CC=C5)CCC4)=CS3[2]

Structure-Activity Relationship (SAR)

The core of this compound is a substituted thiazole ring, a feature shared by a class of protein secretion inhibitors.[1] Analysis of related compounds, as detailed in patent literature, reveals key structural features that govern the inhibitory activity against Sec61.

The general structure of these thiazole derivatives can be broken down into several key regions, as outlined in patent WO2020176863A1.[1] The SAR suggests that modifications to the substituents on the thiazole ring and the nature of the aromatic and heterocyclic groups attached to it significantly impact the compound's potency. While a detailed quantitative SAR study for a large set of analogs is not publicly available, the patent highlights the importance of the specific arrangement of the pyridyl and piperidinyl moieties for activity.[1]

Quantitative Data

The biological activity of this compound has been characterized in various cell-based assays. The following tables summarize the available quantitative data.

| Cell Line | Assay Type | Endpoint | Value | Reference |

| NCI-H929 | Cell Viability | EC₅₀ | 2543 nM | [4] |

| GBM12 (PDX) | Cytotoxicity | IC₅₀ | 96.6 ng/mL | [2] |

| GBM38 (PDX) | Cytotoxicity | IC₅₀ | 163.8 ng/mL | [2] |

| U87 Glioma Cells | T-cell Cytotoxicity | - | Enhancement observed | [2] |

| GBM6 (PDX, non-SEC61G amplified) | Cytotoxicity | - | No effect observed | [2] |

Table 1: In Vitro Activity of this compound

| Animal Model | Dosing Route | Dose | Tissue | Concentration | Time Point | Reference |

| Mouse | Intravenous Injection | 25 mg/kg (single dose) | Brain | 400 ng/g | 45 min | [2] |

Table 2: In Vivo Pharmacokinetic Data for this compound

Mechanism of Action